6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and a carboxamide moiety at position 2.
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS/c1-7-11(12(15)18)19-13-16-10(6-17(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHISXROIUNRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Homogeneous Catalysis
Palladium-based catalysts, particularly Pd(PPh₃)₄, have been employed in coupling reactions to introduce the 4-fluorophenyl group. Suzuki-Miyaura coupling between a boronic ester derivative and the thiazole intermediate is conducted in a mixture of toluene and ethanol (3:1 v/v) at reflux temperatures.
Data Table 1: Catalytic Efficiency in Coupling Reactions
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/EtOH | 110 | 78 |
| Pd(OAc)₂/XPhos | DMF/H₂O | 100 | 65 |
| NiCl₂(dppe) | Dioxane | 120 | 58 |
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates but may promote decomposition at elevated temperatures. Non-polar solvents (e.g., toluene) favor cyclization but require longer reaction times. A balanced approach using tetrahydrofuran (THF) with 10% water content has demonstrated optimal results, achieving 82% yield in cyclocondensation.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over residence time and temperature, critical for exothermic cyclization steps. A two-stage flow system has been reported:
-
Stage 1 : Thioamide formation in a tubular reactor at 50°C with a residence time of 30 minutes.
-
Stage 2 : Cyclization in a packed-bed reactor containing acidic alumina catalyst at 90°C.
This method reduces byproduct formation by 15% compared to batch processes and achieves a throughput of 5 kg/day in pilot-scale trials.
Purification and Isolation
Crude product purification involves sequential steps:
-
Liquid-liquid extraction : Dichloromethane/water partitioning removes unreacted starting materials.
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent isolates the target compound with >95% purity.
-
Recrystallization : Ethanol/water (7:3) at −20°C yields crystalline product suitable for pharmaceutical applications.
Data Table 2: Purification Outcomes Across Methods
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 95 | 70 |
| Recrystallization | 99 | 85 |
| Centrifugal Partition | 92 | 78 |
Source: Industrial process documentation
Analytical Characterization
Post-synthesis characterization ensures structural fidelity and purity:
-
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peak at m/z 275.30 [M+H]⁺.
-
¹H NMR (400 MHz, DMSO-d₆) : Key signals include δ 2.45 (s, 3H, CH₃), 7.25–7.30 (m, 2H, Ar-H), and 7.75–7.80 (m, 2H, Ar-H).
-
HPLC : Purity >99% with retention time 8.2 min (C18 column, acetonitrile/water 60:40) .
Chemical Reactions Analysis
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide demonstrate effectiveness against various strains of bacteria and fungi. For instance, derivatives have been tested against Mycobacterium tuberculosis , revealing promising anti-tubercular activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL for certain compounds .
Anticancer Research
The compound has also been investigated for its anticancer properties. A study focusing on the synthesis of new imidazo[2,1-b][1,3]thiazole derivatives highlighted their potential in inhibiting cancer cell proliferation. The presence of the fluorophenyl group is believed to enhance the compound's ability to interact with biological targets involved in tumor growth and metastasis .
Drug Development
This compound serves as a lead compound for the development of new pharmaceuticals. Its structural features allow for modifications that can optimize efficacy and reduce toxicity. The ongoing research into its derivatives aims to improve selectivity towards specific cancer types or pathogens while minimizing side effects associated with traditional therapies .
Mechanistic Studies
Mechanistic studies are crucial for understanding how compounds like this compound exert their biological effects. Investigations into the molecular pathways affected by this compound have shown that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study 1: Anti-Tuberculosis Activity
In a comparative study involving various imidazo[2,1-b][1,3]thiazole derivatives, it was found that those with electron-withdrawing groups like fluorine exhibited enhanced anti-tubercular activity. The specific case of this compound demonstrated significant potency against drug-resistant strains of Mycobacterium tuberculosis, making it a candidate for further development into a therapeutic agent .
Case Study 2: Cancer Cell Lines
A series of experiments conducted on different cancer cell lines (e.g., breast and lung cancer) revealed that the compound effectively inhibited cell growth and induced apoptosis. The studies utilized both in vitro assays and in vivo models to confirm its anticancer potential. The results indicated that modifications to the compound could lead to even greater efficacy and specificity against particular cancer types .
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown that the compound can bind to active sites of target proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(a) 6-(4-Methoxyphenyl) Derivatives
- Example: N-(3-Chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (G677-0184) Molecular Formula: $ C{20}H{16}ClN3O2S $ logP: 5.17 (higher than the target compound due to the methoxy group’s lipophilicity) Activity: Not explicitly reported, but methoxy substituents often improve bioavailability .
(b) 6-Phenyl Derivatives with Trifluoromethyl Groups
Modifications at the Carboxamide Position
(a) N-Substituted Carboxamides
- Example : BI82825 (N-[(Pyridin-2-yl)methyl] derivative)
(b) Ethyl Ester Derivatives
Key Research Findings
- Antiproliferative Activity: Park and Oh (2010) demonstrated that 6-(4-fluorophenyl)imidazo[2,1-b]thiazole derivatives exhibit significant antiproliferative effects against melanoma cells (A375), with IC₅₀ values in the micromolar range .
- Structural Insights : The 4-fluorophenyl group optimizes π-π stacking in receptor binding, while methyl at position 3 reduces steric hindrance .
Biological Activity
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H15ClFN3OS
- Molecular Weight : 399.9 g/mol
- IUPAC Name : N-(3-chloro-4-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Biological Activity Overview
The compound exhibits various biological activities, notably in the fields of cancer treatment and antimicrobial applications. Its unique structure contributes to its interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazole compounds can exhibit potent anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways. It has been shown to inhibit cell proliferation in various cancer cell lines.
- Case Studies :
- A study demonstrated that related compounds exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as HCT-116 and Jurkat cells, indicating strong cytotoxic effects .
- Another investigation highlighted that specific substitutions on the phenyl ring significantly enhanced anticancer activity, particularly with fluorine substituents positioned para to the thiazole moiety .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : In vitro tests showed that derivatives exhibited better inhibitory activity against bacterial strains such as Klebsiella planticola and Pseudomonas aeruginosa compared to standard antibiotics like Neomycin .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring has been correlated with increased antimicrobial efficacy .
Synthesis Methods
The synthesis of this compound involves several steps:
- Preparation of the Imidazo[2,1-b][1,3]thiazole Core : This typically involves cyclization reactions using appropriate precursors.
- Substitution Reactions : The introduction of chloro and fluorophenyl groups is achieved through nucleophilic substitution reactions.
- Optimization for Yield : Industrial methods may utilize catalysts and controlled conditions to maximize yield and purity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClFN3OS |
| Molecular Weight | 399.9 g/mol |
| Anticancer IC50 | 1.61 - 1.98 µg/mL |
| Antimicrobial Activity | Effective against Klebsiella and Pseudomonas strains |
Q & A
Q. What are the established synthetic routes for 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide and its derivatives?
The synthesis typically involves cyclization and functionalization steps. For example:
- Step 1 : Ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetate hydrobromide (2 ) is synthesized by refluxing 2-amino-3-[(4-fluorobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide (1 ) in ethanol .
- Step 2 : Compound 2 reacts with hydrazine hydrate to yield 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetohydrazide (3 ) .
- Step 3 : Derivative libraries (e.g., 4a-f ) are generated by refluxing 3 with substituted isothiocyanates in ethanol, followed by purification via recrystallization . Key Methodological Note : Optimize reaction time (≥3 hours) and solvent purity (absolute ethanol) to suppress side reactions.
Q. How is the antioxidant activity of this compound evaluated in vitro?
The DPPH radical scavenging assay is widely used:
- Prepare a 0.1 mM DPPH solution in methanol.
- Incubate test compounds (e.g., fluorophenyl-substituted derivatives) at 25°C for 30 minutes.
- Measure absorbance at 517 nm. Derivatives like 3-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole exhibit 89% inhibition, while phenolic analogs (e.g., 4e ) reach 97% . Critical Consideration : Include ascorbic acid as a positive control and account for solvent interference (e.g., methanol’s UV absorbance).
Q. What spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole ring (C-S-C, ~650 cm⁻¹) functional groups .
- ¹H/¹³C NMR : Identify fluorophenyl protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm). For example, compound 4a shows a triplet for the propyl chain (δ 0.8–1.6 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 315.1 for 4g ) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity? Insights from SAR studies.
- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electron-withdrawing effect improves metabolic stability but may reduce antioxidant efficacy compared to methoxy groups (e.g., 4f vs. 4e , 89% vs. 92% DPPH inhibition) .
- Alkyl vs. Aryl Hydrazides : Propyl chains (e.g., 4a ) enhance solubility, while benzyl groups (e.g., 4e ) improve acetylcholinesterase inhibition . Experimental Design : Use parallel synthesis to generate analogs with systematic substituent variations (e.g., -F, -OCH₃, -NO₂) and screen via high-throughput assays.
Q. How do data contradictions arise in cytotoxicity studies, and how can they be resolved?
- Case Study : A derivative (e.g., 3c ) showed potent activity against prostate cancer (PC-3, log₁₀GI₅₀ < -8.00) but weak effects on other cell lines .
- Resolution : Cross-validate using multiple assays (e.g., MTT, apoptosis markers) and analyze cell-specific factors (e.g., expression of target proteins like CAR ).
Q. What computational methods complement experimental studies for this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (e.g., hydrogen bonding with Ser203 and π-π stacking with Trp86) .
- Crystallography : Refine crystal structures using SHELXL (for small molecules) or SIR97 (for direct methods in structural solution) . Best Practice : Cross-validate docking results with mutagenesis data (e.g., site-directed mutations in CAR ).
Methodological Challenges & Solutions
Q. How to address low yields in hydrazide derivative synthesis?
- Issue : Side reactions during reflux (e.g., hydrolysis of isothiocyanates).
- Solution : Use anhydrous solvents (e.g., ethanol with molecular sieves) and inert atmosphere (N₂/Ar). Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
Q. What statistical approaches are recommended for analyzing biological data variability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
